molecular formula C8H14O2 B1332132 5-Hexenyl acetate CAS No. 5048-26-0

5-Hexenyl acetate

Cat. No.: B1332132
CAS No.: 5048-26-0
M. Wt: 142.2 g/mol
InChI Key: MPLWNENKBSBMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexenyl acetate is a linear ester with the molecular formula C8H14O2 acetic acid 5-hexenyl ester . This compound is characterized by its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexenyl acetate is typically synthesized through the esterification of 5-hexen-1-ol with acetic acid . The reaction is catalyzed by an acid, such as sulfuric acid or an acidic ion exchange resin, and is carried out at an appropriate temperature to form the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, where the reactants are fed continuously, and the product is removed to maintain equilibrium and maximize yield .

Chemical Reactions Analysis

Types of Reactions

5-Hexenyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Conditions often involve depending on the desired substitution.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted esters depending on the nucleophile used.

Scientific Research Applications

5-Hexenyl acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Hexyl acetate
  • Heptyl acetate
  • 5-Hexen-1-ol
  • 6-Acetoxy-1-hexene

Comparison

5-Hexenyl acetate is unique due to its unsaturated carbon chain, which allows it to participate in cross-metathesis reactions . This property distinguishes it from similar compounds like hexyl acetate and heptyl acetate , which lack the double bond and thus have different reactivity and applications .

Properties

IUPAC Name

hex-5-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h3H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLWNENKBSBMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336950
Record name 5-Hexenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5048-26-0
Record name 5-Hexenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5048-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hexenyl acetate
Reactant of Route 2
Reactant of Route 2
5-Hexenyl acetate
Reactant of Route 3
Reactant of Route 3
5-Hexenyl acetate
Reactant of Route 4
5-Hexenyl acetate
Reactant of Route 5
Reactant of Route 5
5-Hexenyl acetate
Reactant of Route 6
Reactant of Route 6
5-Hexenyl acetate
Customer
Q & A

Q1: Can 5-Hexenyl acetate be used to create more complex molecules?

A1: Yes, this compound can act as a building block in organic synthesis. For instance, it can be employed as a chain transfer agent (CTA) in the metathetic degradation of Styrene-Butadiene Rubber (SBR) []. This process, catalyzed by a ruthenium-alkylidene complex, breaks down the SBR into smaller oligomers while attaching the functional group of this compound onto the polymer chain ends.

Q2: How does the concentration of this compound affect the metathesis reaction with SBR?

A2: Research shows that the concentration of this compound, when used as a CTA in the metathetic degradation of SBR, significantly influences the molecular weight and polydispersity of the resulting SBR oligomers []. Higher concentrations of this compound generally lead to shorter oligomers with lower molecular weights. This control over molecular weight is crucial for tailoring the properties of the final polymer product.

Q3: How can we confirm the incorporation of this compound into the SBR oligomers?

A3: The successful incorporation of this compound into the SBR oligomers can be confirmed through spectroscopic techniques. FTIR and 1H NMR analyses are particularly useful in this regard []. FTIR can identify the presence of specific functional groups, like the carbonyl group in the acetate, while 1H NMR provides detailed information about the hydrogen environments within the molecule, confirming the structure and attachment points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.